molecular formula C19H20O4 B3323705 Flurbiprofen impurity 7 CAS No. 1685278-08-3

Flurbiprofen impurity 7

Cat. No.: B3323705
CAS No.: 1685278-08-3
M. Wt: 312.4 g/mol
InChI Key: PDLDPSBDPAHNJP-UHFFFAOYSA-N
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Description

Flurbiprofen impurity 7 is a derivative of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. Impurities in pharmaceutical compounds like Flurbiprofen are critical to identify and analyze, as they can affect the drug’s safety, efficacy, and stability.

Preparation Methods

The synthesis of Flurbiprofen impurity 7 involves several steps. One method starts with 3,4-difluoronitrobenzene as the starting material, which undergoes a substitution reaction with methyl malonic ester . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Flurbiprofen impurity 7 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule. For example, the introduction of a fluorine atom can be achieved using reagents like N-fluorobenzenesulfonimide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Flurbiprofen impurity 7 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Flurbiprofen impurity 7 is similar to that of Flurbiprofen. It involves the reversible inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are part of the prostaglandin synthesis pathway.

Comparison with Similar Compounds

Flurbiprofen impurity 7 can be compared with other impurities of Flurbiprofen, such as:

This compound is unique due to its specific structural features and the resulting chemical and biological properties. Understanding these differences is crucial for ensuring the safety and efficacy of Flurbiprofen as a pharmaceutical product.

Properties

IUPAC Name

1-acetyloxyethyl 2-(4-phenylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(19(21)23-15(3)22-14(2)20)16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-13,15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLDPSBDPAHNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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